molecular formula C17H19N3O3 B5360076 N-[4-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide

N-[4-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide

Cat. No. B5360076
M. Wt: 313.35 g/mol
InChI Key: JUBNPILTFRLWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide, commonly known as EPN, is a chemical compound that has been widely used in scientific research for its unique properties. EPN is a member of the carbamate family, which is a group of chemicals that have been used as insecticides and pesticides in the past. However, EPN is not used as a pesticide due to its low toxicity to mammals. Instead, it is used in scientific research as a tool to study the nervous system and the effects of different chemicals on it.

Mechanism of Action

EPN works by inhibiting acetylcholinesterase, which is an enzyme that breaks down acetylcholine, a neurotransmitter that plays a key role in the nervous system. By inhibiting this enzyme, EPN can increase the levels of acetylcholine in the nervous system, leading to increased synaptic transmission and enhanced neural activity.
Biochemical and Physiological Effects:
EPN has been found to have a number of biochemical and physiological effects on the nervous system. It has been shown to increase the levels of acetylcholine in the nervous system, leading to enhanced synaptic transmission and increased neural activity. It has also been found to be a potent inhibitor of acetylcholinesterase, which can lead to the accumulation of acetylcholine in the nervous system and the development of symptoms such as muscle spasms, convulsions, and respiratory failure.

Advantages and Limitations for Lab Experiments

EPN has several advantages as a tool for scientific research. It is a potent inhibitor of acetylcholinesterase and can be used to study the effects of different chemicals on the nervous system. It is also relatively non-toxic to mammals, which makes it a safer alternative to other chemicals that have been used in the past.
However, EPN also has some limitations as a tool for scientific research. It has been found to be toxic to some aquatic organisms, which limits its use in aquatic studies. It is also highly reactive and can undergo chemical reactions that can affect its stability and potency.

Future Directions

EPN has the potential to be used in a variety of future research studies. One possible future direction is the development of new drugs based on EPN that can be used to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. Another possible direction is the use of EPN in the development of new insecticides and pesticides that are safer for the environment and non-toxic to mammals.
Conclusion:
In conclusion, N-[4-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide, or EPN, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of acetylcholinesterase and can be used to study the effects of different chemicals on the nervous system. EPN has several advantages as a tool for scientific research, but also has some limitations. It has the potential to be used in a variety of future research studies, including the development of new drugs and the creation of safer insecticides and pesticides.

Synthesis Methods

EPN can be synthesized by the reaction of 2-ethoxyaniline and 4-nitrophenyl chloroformate, followed by the reduction of the nitro group with sodium dithionite and the acetylation of the amine group with acetic anhydride. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

EPN has been used in scientific research to study the effects of different chemicals on the nervous system. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, EPN can increase the levels of acetylcholine in the nervous system, leading to increased synaptic transmission and enhanced neural activity.

properties

IUPAC Name

N-[4-[(2-ethoxyphenyl)carbamoylamino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-3-23-16-7-5-4-6-15(16)20-17(22)19-14-10-8-13(9-11-14)18-12(2)21/h4-11H,3H2,1-2H3,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBNPILTFRLWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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